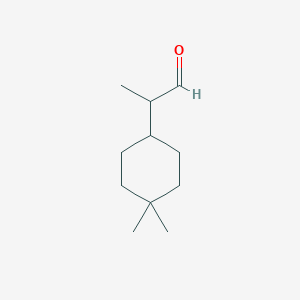

2-(4,4-Dimethylcyclohexyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2-(4,4-dimethylcyclohexyl)propanal |

InChI |

InChI=1S/C11H20O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

BJUHJBZTZQFXJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1CCC(CC1)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4,4 Dimethylcyclohexyl Propanal

Chemo- and Regioselective Synthesis Strategies

The selective synthesis of 2-(4,4-Dimethylcyclohexyl)propanal (B6159916) requires a carefully planned sequence of reactions. Each step must be optimized to favor the desired product and minimize side reactions, a principle that is central to modern organic synthesis.

Catalytic Hydrogenation Pathways of Aromatic Precursors to the Cyclohexyl Moiety

The formation of the 4,4-dimethylcyclohexyl ring is efficiently achieved through the catalytic hydrogenation of a corresponding aromatic precursor, such as a 4,4-dimethylphenyl derivative. This transformation involves the addition of hydrogen across the aromatic ring, a thermodynamically favorable but kinetically slow process that necessitates the use of a catalyst. youtube.com The reaction is typically carried out in a sealed vessel under hydrogen pressure. google.com

The choice of catalyst is critical for achieving high conversion and selectivity. Noble metals are often employed, with ruthenium on an activated carbon support (Ru/C) being a particularly effective catalyst for the hydrogenation of aromatic rings under relatively forcing conditions. google.com For instance, the conversion of a phenyl group to a cyclohexyl group can be accomplished using a 5% Ru/C catalyst at elevated temperatures (up to 170°C) and pressures (70 bar). google.com Other common catalysts include platinum, palladium, and nickel, often supported on inert materials like carbon, alumina (B75360), or calcium carbonate to maximize surface area and catalytic activity. libretexts.org The process involves the adsorption of both the hydrogen gas and the aromatic substrate onto the metal surface, followed by a stepwise transfer of hydrogen atoms to the ring. libretexts.org

Carbonyl Reductions in the Preparation of Precursor Alcohols

The synthesis of the target aldehyde typically proceeds via the oxidation of its corresponding primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol. This precursor alcohol can be prepared from a carboxylic acid or an ester derivative through carbonyl reduction. libretexts.org While aldehydes and ketones are readily reduced by mild agents like sodium borohydride (B1222165) (NaBH₄), the reduction of carboxylic acids and esters requires a more potent reducing agent. libretexts.org

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. libretexts.orgwikipedia.org It is a powerful hydride donor capable of reducing the less electrophilic carbonyl carbon of an ester or carboxylic acid. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The idealized stoichiometry for the reduction of an ester is shown below:

2 RCO₂R' + LiAlH₄ → LiAl(OCH₂R)₂(OR')₂

Following the reduction, a careful aqueous workup is necessary to hydrolyze the resulting aluminum alkoxide complex and isolate the primary alcohol. libretexts.org For example, a precursor like ethyl 2-(4,4-dimethylcyclohexyl)acetate would be effectively reduced by LiAlH₄ to yield 2-(4,4-dimethylcyclohexyl)propan-1-ol.

Oxidative Transformations of Precursor Alcohols to the Aldehyde Functionality

The oxidation of the primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol, to the target aldehyde, this compound, is a critical step that demands high selectivity. A significant challenge in the oxidation of primary alcohols is preventing over-oxidation to the corresponding carboxylic acid. youtube.com This is particularly true when using strong, traditional oxidizing agents like potassium permanganate (B83412) or chromic acid in aqueous solutions.

To achieve selective oxidation to the aldehyde, specific reagents and conditions are employed. One common strategy is to use a chromium(VI)-based reagent in an anhydrous solvent. Pyridinium (B92312) chlorochromate (PCC) is a classic example of such a reagent that typically provides good yields of aldehydes without significant over-oxidation.

More modern methods offer even greater selectivity and milder reaction conditions, which is advantageous for complex molecules. These include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (e.g., -78 °C), followed by the addition of a hindered base like triethylamine. It is highly effective for a wide range of primary alcohols.

Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine compound, the Dess-Martin periodinane, as the oxidizing agent. It is known for its mild, neutral conditions and broad functional group tolerance, making it a favored method in modern organic synthesis.

The choice of method depends on factors such as substrate compatibility, scale, and desired purity. For a sterically hindered alcohol like 2-(4,4-dimethylcyclohexyl)propan-1-ol, these selective methods are preferable to ensure a high yield of the desired aldehyde. scispace.comepa.gov

| Reagent/Method | Typical Solvent | Temperature | Key Features |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Mildly acidic; requires anhydrous conditions. |

| Swern Oxidation | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp | Requires cryogenic temperatures; generates volatile byproducts. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Neutral conditions; commercially available but can be shock-sensitive. |

Stereocontrolled Approaches for the Formation of the Propanal Chain

Introducing chirality at the C2 position of the propanal chain requires stereocontrolled synthetic methods. Asymmetric synthesis can be approached in several ways to favor the formation of one enantiomer over the other.

One prominent strategy is asymmetric hydroformylation . This involves reacting a prochiral alkene precursor, such as 4,4-dimethylvinylcyclohexane, with a mixture of carbon monoxide and hydrogen (syngas). The key to stereocontrol lies in using a transition metal catalyst, typically rhodium, coordinated to a chiral ligand. Chiral phosphine (B1218219) ligands, such as derivatives of BINAP or Chiraphos, can create a chiral environment around the metal center, directing the addition of the formyl group (CHO) and hydrogen atom to a specific face of the double bond, thus producing an optically active aldehyde.

Another powerful technique is the use of chiral auxiliaries . In this approach, a non-chiral precursor, like 4,4-dimethylcyclohexylacetic acid, is first covalently bonded to a chiral molecule (the auxiliary). A common example is an Evans oxazolidinone. The presence of the chiral auxiliary directs the subsequent alkylation step. For instance, the enolate of the N-acylated oxazolidinone can be formed and then reacted with a methyl halide (e.g., methyl iodide). The steric bulk of the auxiliary blocks one face of the enolate, forcing the methyl group to add from the opposite, less hindered face with high diastereoselectivity. Finally, the chiral auxiliary is cleaved under mild conditions to release the desired chiral this compound.

Novel Catalytic Systems in the Synthesis of this compound

Advances in catalysis are pivotal for developing more efficient, selective, and sustainable synthetic routes. For the synthesis of this compound, catalytic systems play a crucial role, particularly in the hydrogenation step.

Heterogeneous Catalysis for Ring Hydrogenation

Heterogeneous catalysis is a cornerstone of industrial chemical production due to the ease of catalyst separation from the reaction mixture and potential for recycling. libretexts.org In the context of synthesizing the 4,4-dimethylcyclohexyl moiety, heterogeneous catalysts are exclusively used for the hydrogenation of the aromatic precursor. google.com

The catalyst system consists of a finely divided active metal phase dispersed on a high-surface-area support material. libretexts.org The choice of metal and support can significantly influence the catalyst's activity and selectivity.

Catalyst Metals: Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are highly active metals for aromatic hydrogenation. Ruthenium is often favored for its ability to operate under vigorous conditions required for some substituted aromatic rings. google.com Nickel (Ni) is a less expensive alternative, though it may require higher temperatures and pressures.

Catalyst Supports: The support material, such as activated carbon, alumina (Al₂O₃), or silica (B1680970) (SiO₂), provides mechanical stability and a large surface area for the metal particles. libretexts.org The interaction between the metal and the support can also modulate the catalyst's performance.

The reaction mechanism involves the heterolytic activation of hydrogen on the metal surface. researchgate.net The aromatic ring adsorbs onto the catalyst surface and is sequentially hydrogenated. The conditions (temperature, pressure) must be carefully controlled to ensure complete saturation of the ring without promoting undesirable side reactions like hydrogenolysis (cleavage of C-C bonds).

| Catalyst | Support | Typical Temperature (°C) | Typical Pressure (bar) | Substrate Example |

| 5% Ru | Activated Carbon | 100 - 170 | 70 - 100 | Phenylpropanol derivatives google.com |

| 5% Rh | Alumina | 25 - 80 | 5 - 50 | Substituted benzenes |

| PtO₂ (Adams' catalyst) | None (used as oxide) | 20 - 50 | 1 - 4 | Aromatic rings |

| Raney Ni | None (used as slurry) | 100 - 200 | 100 - 200 | Aromatic rings |

Homogeneous Catalytic Systems for Carbonyl Transformations

Homogeneous catalysis is pivotal in the synthesis of aldehydes, offering high selectivity and efficiency under mild reaction conditions. For a molecule like this compound, a key transformation is the introduction of the propanal moiety. Hydroformylation of a suitable precursor, such as vinyl-4,4-dimethylcyclohexane, represents a direct and atom-economical approach.

In this context, transition metal complexes, particularly those of rhodium and palladium, are extensively studied. For instance, rhodium complexes with phosphine ligands are well-known for their efficacy in hydroformylation. The choice of ligand is crucial for controlling the regioselectivity, favoring the formation of the desired branched aldehyde over its linear isomer. Research into analogous reactions, such as the hydroformylation of p-methylstyrene to produce 2-p-tolylpropanal, has shown that water-soluble rhodium-triphenylphosphine catalytic systems can be highly effective. mdpi.com These reactions are typically conducted in biphasic systems or with the aid of tunable solvents to facilitate catalyst recovery and product separation. mdpi.com

Another relevant homogeneous catalytic transformation is the carbonylation of a corresponding alcohol precursor. The BHC Company's synthesis of Ibuprofen, for example, involves the carbonylation of 1-(4-isobutylphenyl)ethanol (B131453) using a soluble palladium catalyst, PdCl₂(PPh₃)₂, in an acidic medium. rsc.org This process demonstrates the power of homogeneous catalysis to achieve high conversion rates for the formation of a carbonyl group. rsc.org A similar strategy could be envisioned for the synthesis of this compound from 1-(4,4-dimethylcyclohexyl)ethanol.

Table 1: Comparison of Homogeneous Catalysts for Carbonyl Group Formation

| Catalyst System | Transformation | Precursor Example | Key Advantages |

|---|---|---|---|

| Rhodium/phosphine complexes | Hydroformylation | Vinyl-4,4-dimethylcyclohexane | High activity, tunable regioselectivity |

Enzymatic Biocatalysis in Precursor Synthesis

The application of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of this compound, enzymatic biocatalysis can be strategically employed in the preparation of key precursors.

A primary application is the kinetic resolution of racemic alcohols, which could be precursors to the final aldehyde. Lipases, such as the immobilized lipase (B570770) from Candida antarctica (Novozym 435), are widely used for this purpose. researchgate.netresearchgate.net Through enantioselective acylation, a racemic alcohol like 1-(4,4-dimethylcyclohexyl)ethanol could be resolved to yield an enantiomerically pure alcohol and an ester, one of which could then be carried forward to produce a specific stereoisomer of the target aldehyde.

Furthermore, enzymatic reactions can be used to construct the carbon skeleton of precursors. For example, nonribosomal peptide synthetases (NRPSs) have been shown to catalyze the formation of amino acid- and dipeptide-aldehydes, demonstrating the potential of enzymes to create complex aldehyde structures from simple building blocks. nih.gov While not a direct route to the target compound, this research highlights the expanding toolbox of biocatalysts available for organic synthesis. nih.gov The use of enzymes like esterases or dehydrogenases can provide highly selective pathways to intermediates, avoiding the need for protecting groups and reducing the number of synthetic steps. researchgate.netnih.gov

Table 2: Examples of Enzymatic Transformations in Precursor Synthesis

| Enzyme Class | Transformation | Substrate Example | Benefit |

|---|---|---|---|

| Lipase (e.g., Novozym 435) | Kinetic Resolution (Acylation) | Racemic 1-(4,4-dimethylcyclohexyl)ethanol | Access to enantiomerically pure precursors |

| Esterase | Hydrolysis | Esterified precursor | Mild deprotection/synthesis step |

Multistep Synthetic Routes and Their Optimization

The industrial production of fine chemicals like this compound necessitates the development of multistep synthetic routes that are not only feasible but also highly optimized for efficiency, selectivity, and cost-effectiveness.

Optimizing a multistep synthesis involves maximizing the yield of each step while minimizing the formation of byproducts. A hypothetical route to this compound could start from 4,4-dimethylcyclohexanone. A Grignard reaction followed by oxidation and subsequent hydroformylation is one possible path. Each of these steps offers opportunities for optimization.

For instance, the reduction of a ketone intermediate to an alcohol can be achieved with high efficiency. The hydrogenation of 4-isobutylacetophenone to 1-(4-isobutylphenyl)ethanol using a Raney nickel catalyst proceeds with a 98% conversion rate, demonstrating a highly efficient transformation. rsc.org Similar efficiency could be targeted for the reduction of a ketone precursor to this compound.

Selectivity is equally critical. In a hydroformylation step, directing the reaction towards the branched aldehyde product is essential. The choice of catalyst and ligands, as discussed in section 2.2.2, is the primary tool for controlling this selectivity. Homogeneous catalysts are often preferred when high selectivity is required. rsc.org Process parameters such as temperature, pressure, and solvent also play a significant role and must be carefully optimized to enhance both reaction rate and selectivity.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Addition reactions, such as the Diels-Alder reaction or catalytic hydrogenation, are inherently 100% atom-economical as all reactant atoms are found in the product. rsc.orgjocpr.com

In the synthesis of this compound, a route based on the hydroformylation of vinyl-4,4-dimethylcyclohexane would exhibit a high atom economy, as it is an addition reaction.

C₁₀H₁₈ + CO + H₂ → C₁₁H₂₀O

In this ideal transformation, all atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

In contrast, a classical approach like a Wittig reaction to form the double bond, followed by hydroboration-oxidation to yield the aldehyde, would have a significantly lower atom economy due to the generation of stoichiometric byproducts like triphenylphosphine (B44618) oxide. rsc.org The molecular weight of such byproducts can often exceed that of the desired product, representing a substantial amount of waste. rsc.org Therefore, designing synthetic routes that maximize atom economy is crucial for sustainable chemical manufacturing.

Table 3: Atom Economy Comparison of Hypothetical Routes

| Synthetic Step | Reaction Type | Key Reagents | Atom Economy |

|---|---|---|---|

| Hydroformylation | Addition | Alkene, CO, H₂, Catalyst | High (approaching 100%) |

| Wittig Reaction | Olefination | Ketone, Phosphonium ylide | Low |

Green Chemistry Approaches to the Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.

A key focus is the replacement of hazardous volatile organic compounds (VOCs) with greener solvents. researchgate.net Water, ethanol, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are preferable alternatives. researchgate.netwisdomlib.orgmdpi.com In some cases, reactions can be performed under solvent-less conditions, which significantly reduces waste and simplifies purification. gctlc.org

The use of catalysts is inherently a green approach as it avoids the large quantities of waste associated with stoichiometric reagents. rsc.org Both homogeneous and heterogeneous catalysts play a role. While homogeneous catalysts often offer higher selectivity, heterogeneous catalysts are more easily separated from the reaction mixture, simplifying product purification and catalyst recycling. rsc.org

Another innovative green approach involves the use of tunable solvent systems, such as organic-aqueous tunable solvents (OATS). mdpi.com These systems consist of a mixture of an organic solvent and water, which can be induced to phase-separate by the addition of an antisolvent gas like CO₂. This allows the reaction to proceed in a single phase, maximizing reaction rates, while product separation and catalyst recycling can be achieved by simply releasing the pressure to induce phase separation. mdpi.com This methodology combines the benefits of homogeneous catalysis with the ease of separation typical of heterogeneous systems. mdpi.com

Finally, sourcing starting materials from renewable feedstocks instead of petrochemicals is a long-term goal for sustainable chemistry. wisdomlib.org While not always immediately feasible, exploring biosynthetic routes or utilizing platform chemicals derived from biomass can significantly improve the green credentials of a synthetic process.

Chemical Reactivity and Mechanistic Investigations of 2 4,4 Dimethylcyclohexyl Propanal

Aldehyde Functional Group Reactivity

The aldehyde functional group, with its electrophilic carbonyl carbon, is susceptible to a range of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the pi bond and moving the electrons to the oxygen atom.

Table 1: Comparison of Expected Reactivity in Nucleophilic Addition

| Compound | Structure | Expected Relative Reactivity |

| Propanal | CH₃CH₂CHO | High |

| 2-(4,4-Dimethylcyclohexyl)propanal (B6159916) | (CH₃)₂C₆H₁₀-CH(CH₃)CHO | Moderate to Low |

This decreased reactivity is a direct consequence of the steric bulk of the 4,4-dimethylcyclohexyl group impeding the trajectory of the incoming nucleophile.

Aldol (B89426) Condensation:

The aldol condensation is a crucial carbon-carbon bond-forming reaction for aldehydes possessing at least one α-hydrogen. In the presence of a base, an enolate is formed, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. The resulting β-hydroxy aldehyde, or "aldol," can then undergo dehydration to form an α,β-unsaturated aldehyde.

For this compound, both self-condensation and crossed-aldol condensations are theoretically possible. In a self-condensation reaction, two molecules of this compound would react to form a larger molecule. However, the significant steric hindrance at the α-carbon would likely make the formation of the enolate and the subsequent nucleophilic attack on another sterically hindered aldehyde challenging, potentially leading to low yields or requiring harsh reaction conditions. researchgate.net

In a crossed-aldol condensation, this compound could react with a different aldehyde or ketone. For a successful crossed-aldol reaction with minimal side products, it is often desirable that one of the carbonyl partners does not have α-hydrogens and can therefore only act as the electrophile. youtube.com

Knoevenagel Condensation:

The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base. wikipedia.org This reaction is a versatile method for the formation of carbon-carbon double bonds. researchgate.net

This compound can participate in Knoevenagel condensations with various active methylene compounds. The general mechanism involves the deprotonation of the active methylene compound by the base to form a stabilized carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

Table 2: Potential Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Product Structure |

| Malononitrile | |

| Diethyl malonate | |

| Cyanoacetic acid |

The yields of these reactions would be influenced by the steric hindrance of the aldehyde and the reactivity of the active methylene compound.

Aldehydes are readily oxidized to carboxylic acids by a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) in the Tollens' test.

The oxidation of this compound would yield 2-(4,4-dimethylcyclohexyl)propanoic acid. The general mechanism for oxidation with chromic acid involves the formation of a chromate ester, followed by elimination of the α-hydrogen and reduction of the chromium species.

Due to the presence of the bulky substituent, the rate of oxidation might be slower compared to unhindered aldehydes, but the transformation is expected to proceed to completion with strong oxidizing agents.

Aldehydes can be reduced to primary alcohols using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is also an effective method.

The reduction of this compound would yield 2-(4,4-dimethylcyclohexyl)propan-1-ol. The mechanism of reduction with metal hydrides like NaBH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. The resulting alkoxide is then protonated by the solvent or during workup to give the alcohol.

Table 3: Common Reducing Agents for the Conversion of this compound to 2-(4,4-Dimethylcyclohexyl)propan-1-ol

| Reagent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup |

| Hydrogen (H₂) with Metal Catalyst | Pd/C, PtO₂, or Raney Ni, H₂ pressure |

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. NaBH₄ is a milder reducing agent and is more selective for aldehydes and ketones.

Reactivity of the Cyclohexyl Moiety

The 4,4-dimethylcyclohexyl ring is a saturated carbocycle and is generally less reactive than the aldehyde functional group. However, under specific conditions, it can participate in reactions such as ring expansion or contraction, typically involving carbocationic intermediates.

Ring expansion and contraction are rearrangements that can occur in cyclic systems, often driven by the relief of ring strain or the formation of a more stable carbocation. etsu.edu For a reaction involving the 4,4-dimethylcyclohexyl moiety of this compound to undergo such a rearrangement, a carbocation would typically need to be generated on the ring or on a carbon atom directly attached to it.

For instance, if the corresponding alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol, were subjected to strongly acidic conditions, protonation of the hydroxyl group followed by loss of water could generate a primary carbocation. This unstable primary carbocation would likely undergo a rapid hydride or alkyl shift to form a more stable secondary or tertiary carbocation. A subsequent rearrangement of the cyclohexyl ring could then, in principle, lead to ring expansion (to a cycloheptyl system) or contraction (to a cyclopentylmethyl system). However, such reactions often lead to a mixture of products and their predictability can be complex. Specific studies on the ring expansion or contraction of the 4,4-dimethylcyclohexyl system within this particular molecular framework are not prominently featured in the reviewed scientific literature.

Substituent Effects on Ring Reactivity

Furthermore, the electron-donating nature of the alkyl groups can have a subtle electronic effect on the reactivity of the aldehyde. Alkyl groups are known to be weakly electron-donating through hyperconjugation, which can slightly decrease the electrophilicity of the carbonyl carbon. youtube.com This makes it a less reactive target for nucleophiles compared to aldehydes with electron-withdrawing substituents. However, in the case of this compound, this electronic effect is generally considered to be secondary to the more pronounced steric effects.

Conformational Effects on Reaction Pathways

The conformational rigidity imposed by the gem-dimethyl group is a key determinant of the reaction pathways available to this compound. The cyclohexane (B81311) ring will preferentially adopt a chair conformation where large substituents occupy equatorial positions to minimize 1,3-diaxial strain. openochem.orglibretexts.org For the this compound molecule, the propanal group at the 2-position will also have a conformational preference. The relative orientation of the propanal group with respect to the cyclohexyl ring can influence which face of the carbonyl is more accessible to incoming reagents, potentially leading to diastereoselectivity in addition reactions.

The fixed conformation of the dimethylcyclohexyl ring can also influence the acidity of the α-proton on the propanal moiety. The stereoelectronic requirements for enolization, which involves the removal of this proton, are best met when the C-H bond is parallel to the p-orbitals of the carbonyl group. libretexts.org The conformational constraints of the ring system may either facilitate or hinder the attainment of this optimal geometry, thereby affecting the rate of enolization and subsequent reactions that proceed through an enol or enolate intermediate. vanderbilt.edu

Intramolecular Rearrangements and Cyclization Reactions

Studies of Transannular Reactions

Transannular reactions, which involve the formation of a bond across a ring, are most common in medium-sized rings (8-11 members) where the ring's flexibility allows for close approach of atoms on opposite sides. scripps.eduyoutube.com For a six-membered ring like the cyclohexane in this compound, classical transannular reactions are generally not observed due to the ring's rigidity and the larger distances between non-adjacent atoms.

However, under specific reaction conditions, typically involving the formation of a carbocation or other reactive intermediate on the ring, the possibility of transannular hydride shifts cannot be entirely ruled out. rsc.orgmasterorganicchemistry.com For instance, if a carbocation were to be generated at a position that allows for a 1,4- or 1,5-hydride shift from one of the methyl groups or another ring position, a rearranged product could be formed. uni-due.de At present, there is a lack of specific studies in the scientific literature detailing such transannular reactions for this compound.

Photo-induced Rearrangements

Aldehydes and ketones are known to undergo a variety of photochemical reactions upon absorption of UV light. nih.govuniroma1.it Common photo-induced processes include Norrish Type I and Type II reactions. uci.edu For this compound, a Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the formation of a formyl radical and a 2-(4,4-dimethylcyclohexyl)propyl radical.

A Norrish Type II reaction would require the abstraction of a γ-hydrogen by the excited carbonyl oxygen. In the case of this compound, there are several γ-hydrogens available on the cyclohexyl ring and the propanal side chain. Intramolecular hydrogen abstraction would lead to the formation of a 1,4-biradical, which could then cyclize to form a cyclobutanol derivative or undergo cleavage to yield an alkene and an enol. nih.gov The specific outcome of any photo-induced rearrangement would be highly dependent on the conformation of the molecule in its excited state and the relative rates of the competing photochemical pathways. acs.org To date, specific studies on the photo-induced rearrangements of this compound have not been reported in the literature.

Reaction Mechanism Elucidation

Kinetic Studies of Key Reactions

Kinetic studies are essential for elucidating the mechanisms of chemical reactions. For this compound, kinetic investigations of its key reactions, such as nucleophilic additions, oxidations, and reductions, would provide valuable insights into the transition states and the factors that control the reaction rates.

Due to the steric hindrance provided by the 4,4-dimethylcyclohexyl group, it is expected that the rate constants for reactions involving nucleophilic attack at the carbonyl carbon would be significantly smaller than those for less hindered aldehydes. researchgate.netmsu.edu A comparative kinetic study with a series of aldehydes with varying degrees of steric bulk would allow for the quantification of this steric effect.

Furthermore, kinetic studies of enolization under acidic or basic conditions could reveal the influence of the bulky substituent on the rate of proton transfer. masterorganicchemistry.comyoutube.com By determining the rate law and measuring the activation parameters (enthalpy and entropy of activation), a detailed picture of the reaction mechanism can be constructed. At present, specific kinetic data for the reactions of this compound are not available in the published literature.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, providing unequivocal evidence for proposed mechanisms. In the context of this compound, such experiments could involve the strategic replacement of specific hydrogen or carbon atoms with their heavier isotopes (e.g., deuterium or carbon-13) to follow their trajectory during a reaction.

Currently, specific isotopic labeling studies conducted directly on this compound have not been reported in publicly accessible scientific literature. However, the principles of such experiments, as applied to analogous aldehydes, can provide a framework for potential future investigations. For instance, in the study of propanal's reactivity, isotopic labeling has been crucial in understanding its oxidation and atmospheric chemistry. These studies often involve synthesizing isotopically labeled precursors and then analyzing the product distribution using techniques like mass spectrometry or NMR spectroscopy to pinpoint the location of the label.

Future research employing isotopic labeling on this compound could illuminate mechanisms of its synthesis, such as hydroformylation of the corresponding alkene, or its degradation pathways.

Transition State Analysis

Transition state analysis is a cornerstone of computational chemistry that provides profound insights into the energetic barriers and geometric configurations of reacting molecules as they transform from reactants to products. This analysis is crucial for understanding reaction rates and selectivity.

A theoretical investigation into the transition states of this compound's reactions would likely involve high-level quantum chemical calculations. Such studies could predict the most favorable reaction pathways, the influence of the bulky dimethylcyclohexyl group on stereoselectivity, and the activation energies for different reactive channels. The data generated from these computational analyses would be instrumental in optimizing reaction conditions for its synthesis or predicting its chemical behavior in various environments.

While direct experimental and computational data for this compound remains elusive, the established methodologies of isotopic labeling and transition state analysis provide a clear roadmap for future research to comprehensively understand its chemical reactivity.

Stereochemical Aspects of 2 4,4 Dimethylcyclohexyl Propanal

Chirality at the α-Carbon of the Propanal Chain

The carbon atom at the second position of the propanal chain (the α-carbon) in 2-(4,4-Dimethylcyclohexyl)propanal (B6159916) is a stereogenic center. This is due to its attachment to four different groups: a hydrogen atom, a methyl group, a formyl group (-CHO), and the 4,4-dimethylcyclohexyl group. Consequently, the molecule can exist as a pair of enantiomers, (R)-2-(4,4-Dimethylcyclohexyl)propanal and (S)-2-(4,4-Dimethylcyclohexyl)propanal. These enantiomers are non-superimposable mirror images of each other and are expected to exhibit identical physical properties, such as boiling point and density, but will rotate plane-polarized light in opposite directions. Their interaction with other chiral molecules or environments, such as biological receptors or chiral catalysts, will also differ, a critical consideration in fields like fragrance science where enantiomers can have distinct odors.

Diastereoselectivity in Synthetic Transformations

The presence of a stereocenter at the α-carbon significantly influences the stereochemical outcome of reactions at adjacent positions, leading to the potential for diastereoselectivity. For instance, reactions involving the aldehyde group, such as aldol (B89426) additions or reductions, can create a new stereocenter at the carbonyl carbon. The existing chirality at the α-carbon can direct the approach of reagents, leading to a preferential formation of one diastereomer over the other. The bulky 4,4-dimethylcyclohexyl group plays a crucial role in this process by sterically hindering certain transition states, thereby enhancing the diastereomeric ratio. The degree of diastereoselectivity will be dependent on the reaction conditions, including the nature of the reactants, solvent, and temperature.

Enantioselective Synthesis Strategies

The synthesis of a single enantiomer of this compound requires the use of enantioselective strategies. These methods aim to control the formation of the chiral center at the α-carbon, yielding a product with a high enantiomeric excess (ee).

Asymmetric Catalysis in C-C Bond Formation

One of the most elegant approaches to enantioselective synthesis is the use of asymmetric catalysis. In the context of this compound, this could involve the α-alkylation of a propanal derivative using a chiral catalyst. For example, a chiral phase-transfer catalyst could be employed in the reaction of a propanal enolate with a methylating agent. The chiral catalyst would create a chiral environment around the enolate, favoring the approach of the electrophile from one face over the other, thus leading to the preferential formation of one enantiomer.

Chiral Auxiliary-Mediated Approaches

Another powerful strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. For the synthesis of this compound, a chiral amine could be reacted with propanal to form a chiral enamine. Subsequent alkylation of this enamine with a 4,4-dimethylcyclohexylmethyl halide would proceed with high diastereoselectivity, controlled by the stereochemistry of the auxiliary. The auxiliary can then be removed to yield the desired enantiomerically enriched aldehyde. Commonly used chiral auxiliaries for such transformations include those derived from amino acids or other naturally occurring chiral molecules.

Configurational Stability and Epimerization Studies

The configurational stability of the α-stereocenter in this compound is a crucial factor, particularly under reaction or storage conditions that could lead to epimerization. The α-proton is acidic and can be removed by a base to form an achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face, leading to a mixture of both enantiomers, a process known as racemization. The rate of this epimerization would be influenced by factors such as the pH of the medium and the temperature. Understanding the conditions under which the stereocenter is stable is vital for maintaining the enantiomeric purity of the compound.

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Complex Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds. For a molecule with the intricacies of 2-(4,4-dimethylcyclohexyl)propanal (B6159916), a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments is indispensable.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unraveling the complex spin systems within a molecule. youtube.com They provide correlation data that helps in assigning proton (¹H) and carbon (¹³C) signals unequivocally. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are J-coupled, typically those on adjacent carbon atoms. sdsu.edu For this compound, COSY would reveal correlations between the aldehydic proton and the proton on the adjacent chiral center, as well as couplings between the protons within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. For instance, the signal for the aldehydic proton would show a correlation to the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is crucial for piecing together the molecular skeleton. For example, it would show correlations from the methyl protons of the dimethylcyclohexyl group to the quaternary carbon and adjacent ring carbons, confirming their placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. princeton.edu This is particularly valuable for determining stereochemistry. In this compound, NOESY could reveal through-space interactions between the protons on the chiral center and specific protons on the cyclohexane (B81311) ring, helping to define the preferred conformation and the relative stereochemistry.

| 2D NMR Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H J-coupling | Identifies neighboring protons in the propanal chain and within the cyclohexane ring. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on their attached protons (e.g., CH, CH₂, CH₃). |

| HMBC | ¹H-¹³C long-range correlation (2-3 bonds) | Connects molecular fragments, such as the propanal side chain to the cyclohexane ring. |

| NOESY | ¹H-¹H through-space correlation | Determines stereochemistry and conformational preferences by identifying spatially close protons. |

Residual Dipolar Couplings (RDC) for Stereochemical Determination

Residual Dipolar Couplings (RDCs) have emerged as a powerful tool for determining the stereochemistry of molecules in solution. nih.gov By weakly aligning molecules in a magnetic field using a suitable medium, it is possible to measure small, orientation-dependent dipolar couplings that provide long-range structural information. nih.govduke.edu For flexible molecules like this compound, RDCs can provide crucial data on the relative orientation of different parts of the molecule, which is often difficult to obtain from NOE data alone. rsc.org This technique can be instrumental in defining the absolute configuration of the chiral center when combined with molecular modeling. researchgate.net

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. rsc.org In the analysis of this compound, electron ionization (EI) would likely induce characteristic fragmentation.

The mass spectrum of propanal, a related aldehyde, shows significant peaks corresponding to the loss of an ethyl group and a hydrogen atom. docbrown.infonist.gov For this compound, one would expect to see fragmentation patterns arising from:

α-cleavage: Cleavage of the bond between the carbonyl group and the chiral carbon, leading to the formation of a resonance-stabilized acylium ion.

McLafferty rearrangement: If sterically feasible, this rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the cyclohexyl ring: Fragmentation of the dimethylcyclohexyl ring can also lead to a series of characteristic ions.

Analysis of the fragmentation pattern provides a fingerprint that can confirm the compound's identity. youtube.com High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

| Potential Fragment Ion | m/z (mass-to-charge ratio) | Origin |

| [M]+ | 182 | Molecular ion |

| [M - CH₃]+ | 167 | Loss of a methyl group |

| [M - C₃H₅O]+ | 125 | Loss of the propanal side chain |

| [C₄H₉]+ | 57 | tert-Butyl cation from the dimethylcyclohexyl moiety |

Note: The m/z values are nominal and would be determined with high precision in an actual experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Specific Contexts

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. iosrjournals.org For this compound, these techniques would provide clear evidence for key structural features.

IR Spectroscopy: The IR spectrum would be dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically appearing around 1720-1740 cm⁻¹. Another key feature would be the C-H stretching vibration of the aldehyde proton, which usually appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum would also show absorptions corresponding to the C-H stretching and bending vibrations of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=O stretch is also observable in the Raman spectrum, although it is typically weaker than in the IR. The C-C and C-H vibrations of the saturated ring and side chain would give rise to distinct Raman signals.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aldehyde C=O stretch | 1720 - 1740 | IR (strong), Raman (moderate) |

| Aldehyde C-H stretch | 2720, 2820 | IR (weak to medium) |

| Alkyl C-H stretch | 2850 - 2960 | IR (strong), Raman (strong) |

| CH₂ scissoring | ~1465 | IR, Raman |

| CH₃ symmetric and asymmetric bending | ~1375, ~1450 | IR, Raman |

X-ray Crystallography of Derivatives for Absolute Configuration Determination

While obtaining a single crystal of the liquid aldehyde this compound itself might be challenging, X-ray crystallography of a suitable solid derivative is the definitive method for determining its absolute configuration. nih.gov This involves reacting the aldehyde with a chiral derivatizing agent of known absolute configuration to form a diastereomeric derivative that is more likely to crystallize. nih.gov

Once a suitable crystal is obtained, single-crystal X-ray diffraction analysis can determine the precise three-dimensional arrangement of atoms in the crystal lattice. nih.gov By knowing the absolute configuration of the chiral auxiliary, the absolute configuration of the chiral center in the original aldehyde can be unequivocally established. nih.gov

Theoretical and Computational Chemistry of 2 4,4 Dimethylcyclohexyl Propanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules. rsdjournal.org For 2-(4,4-Dimethylcyclohexyl)propanal (B6159916), these calculations can elucidate the preferred spatial arrangement of its atoms and the distribution of electrons within the molecule, which are fundamental to understanding its physical and chemical characteristics.

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements, or conformers. sapub.org For this compound, conformational flexibility arises from two main sources: the ring inversion of the cyclohexane (B81311) moiety and the rotation around the single bond connecting the cyclohexyl ring to the propanal side chain.

The 4,4-dimethylcyclohexyl group is expected to exist predominantly in a chair conformation to minimize angular and torsional strain. In this chair form, the two methyl groups are attached to the same carbon (C4). One methyl group will occupy an axial position, and the other an equatorial position. This arrangement is fixed and does not change upon ring flipping. The critical factor for stability is the orientation of the propanal substituent at the C2 position. This substituent can be either axial or equatorial.

Due to steric hindrance, substituents on a cyclohexane ring generally prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions. utexas.edulibretexts.org An axial substituent experiences steric repulsion from the axial hydrogens on carbons 3 and 5 of the ring. Therefore, the conformer with the propanal group in the equatorial position is predicted to be significantly more stable.

Further complexity is introduced by rotation around the C-C bond linking the ring and the side chain. This leads to different staggered and eclipsed conformations, analogous to those in substituted butanes. nih.govresearchgate.net The relative energies of these rotamers depend on the steric interactions between the aldehyde group and the cyclohexane ring.

Computational methods can map this energy landscape by calculating the energy of the molecule as a function of these geometric parameters. The results typically show that one or a few low-energy conformers are predominantly populated at room temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates the expected energy differences for the primary conformations based on established principles of cyclohexane conformational analysis. The energy values are estimates derived from typical strain energies for substituted cyclohexanes. libretexts.org

| Conformer Description | Substituent Orientation | Relative Energy (kJ/mol) | Predicted Population (298 K) |

| Chair-Equatorial | Propanal group is equatorial | 0 (most stable) | >99% |

| Chair-Axial | Propanal group is axial | ~15-20 | <1% |

| Twist-Boat | Ring is in a twist-boat form | >23 | Negligible |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are crucial for understanding a molecule's behavior as an electrophile or a nucleophile. youtube.com

For this compound, the key reactive site is the carbonyl group (C=O) of the propanal moiety.

The HOMO is typically associated with the lone pair electrons on the oxygen atom. This orbital is the primary site for reactions with electrophiles (e.g., protonation in acid-catalyzed reactions). A molecule donates electron density through its HOMO. youtube.com

The LUMO is centered on the antibonding π* orbital of the carbonyl group (π*C=O). This orbital can accept electrons from a nucleophile, initiating nucleophilic addition to the carbonyl carbon. cureffi.org

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. Quantum chemical calculations can provide detailed visualizations and energy values for these frontier orbitals.

Table 2: Representative Frontier Orbital Energies for a Simple Aldehyde (Propanal)

These values, calculated for the simpler analogue propanal, serve as an estimate for the frontier orbitals of the aldehyde functional group in the target molecule. Energies are typically calculated using methods like DFT.

| Molecular Orbital | Description | Typical Energy (eV) | Role in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | -10 to -12 | Nucleophilic center (Oxygen lone pair) |

| LUMO | Lowest Unoccupied Molecular Orbital | +1 to +3 | Electrophilic center (Carbonyl carbon) |

| HOMO-LUMO Gap | Energy difference | ~11 to 15 | Index of chemical reactivity |

Reaction Pathway Modeling and Energetics

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. ucsb.edu By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. researchgate.netresearchgate.net This provides a step-by-step understanding of how a reaction proceeds and what energetic barriers must be overcome.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. wikipedia.org Characterizing the geometry and energy of a transition state is crucial for understanding reaction kinetics. wikipedia.orgfiveable.me

For an aldehyde like this compound, a common reaction is the abstraction of the aldehydic hydrogen by a radical species, a key step in oxidation processes. researchgate.net Computational studies on the reaction of propanal with the hydroperoxyl radical (HO₂) have shown that the abstraction of the aldehydic hydrogen is the most favored pathway. researchgate.net

A computational search for the transition state of this reaction would reveal a specific geometry where the O-H bond of the forming water molecule is partially formed, and the aldehydic C-H bond is partially broken. Key parameters obtained from such a calculation include:

TS Geometry: The precise bond lengths and angles of the atoms at the energy maximum.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Once the energies of the reactants and the transition state are known, Transition State Theory (TST) can be used to predict the reaction rate constant (k). wikipedia.orgtamu.edu The fundamental equation of TST relates the rate constant to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. libretexts.org

The rate constant is often expressed using the Arrhenius equation, k = Ae(-Ea/RT), where Ea is the activation energy and A is the pre-exponential factor. dtic.mil Computational chemistry can determine these parameters, allowing for the prediction of reaction rates at various temperatures without performing experiments. nih.govresearchgate.netnih.gov Machine learning models are also increasingly being used in conjunction with computational data to predict rate constants for large sets of reactions. nih.govchemrxiv.org

Table 3: Hypothetical Calculated Kinetic Parameters for Aldehydic H-Abstraction

This table provides an example of kinetic data that could be generated for the hydrogen abstraction reaction from this compound by a radical, based on computational studies of similar aldehyde reactions. researchgate.net

| Parameter | Description | Calculated Value |

| ΔH‡ (Enthalpy of Activation) | Energy barrier at 0 K | 50 - 60 kJ/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | Free energy barrier at 298 K | 90 - 100 kJ/mol |

| k (298 K) | Predicted rate constant at 298 K | 10² - 10⁴ M⁻¹s⁻¹ |

Spectroscopic Property Simulations and Predictions

Computational quantum chemistry can simulate various types of spectra, providing a powerful tool for interpreting experimental data and identifying molecular structures. By calculating the response of a molecule to electromagnetic fields, it is possible to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion (stretching, bending) and absorbs IR radiation at a characteristic frequency. For this compound, key predicted absorptions would include:

A strong C=O stretching vibration, characteristic of aldehydes, typically appearing around 1730 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org

Two characteristic C-H stretching bands for the aldehyde proton, appearing between 2700-2900 cm⁻¹. fiveable.me

C-H stretching and bending vibrations for the cyclohexyl ring and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra are predicted by calculating the magnetic shielding of each nucleus. This allows for the prediction of chemical shifts (δ).

¹H NMR: The most distinctive signal would be the aldehyde proton (CHO), which is highly deshielded and expected to appear far downfield, typically around 9-10 δ. libretexts.orgpressbooks.pubopenstax.org Other signals would correspond to the protons on the cyclohexane ring and the methyl groups.

¹³C NMR: The carbonyl carbon is also highly deshielded and would appear far downfield, typically in the 190-200 ppm region. fiveable.me

Table 4: Predicted Key Spectroscopic Features for this compound

This table summarizes the expected positions of the most important signals in the IR and NMR spectra based on typical values for the functional groups present. libretexts.orgfiveable.me

| Spectroscopy | Feature | Predicted Position | Comments |

| IR | Carbonyl (C=O) Stretch | ~1730 cm⁻¹ | Strong, sharp absorption |

| IR | Aldehydic C-H Stretch | ~2720 cm⁻¹ & ~2820 cm⁻¹ | Two weak to medium bands, diagnostic for aldehydes |

| ¹H NMR | Aldehydic Proton (-CHO) | 9.5 - 10.0 δ | Very distinct downfield signal |

| ¹³C NMR | Carbonyl Carbon (-C=O) | 190 - 205 ppm | Far downfield, characteristic of aldehydes |

Lack of Publicly Available Research Data Precludes an Analysis of this compound's Theoretical and Computational Chemistry

The initial aim was to construct a detailed article based on established research findings, complete with data tables illustrating the solvent effects and intermolecular interactions of this compound. However, the absence of dedicated research on this molecule within the public domain makes it impossible to generate a scientifically accurate and informative article as requested. The strict adherence to factual reporting and the exclusion of hypothetical scenarios means that without primary research data, the subject cannot be elaborated upon.

Therefore, the section on "Molecular Dynamics Simulations for Solvent Effects and Interactions" for this compound cannot be developed at this time. Further research and publication in the field of computational chemistry would be required to provide the necessary data for such an analysis.

Catalysis in the Chemical Transformations of 2 4,4 Dimethylcyclohexyl Propanal and Its Derivatives

Metal-Organic Frameworks (MOFs) as Catalysts

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of porous crystalline materials with significant potential in catalysis. Their high surface area, tunable pore sizes, and the presence of catalytically active metal nodes and organic linkers make them attractive for a range of chemical transformations.

In the context of aldehyde transformations, MOFs have shown promise, particularly in hydrogenation reactions. For instance, platinum nanoparticles encapsulated within MOFs, such as MIL-101, have demonstrated high efficiency and enhanced selectivity in the hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols. nih.gov The preferential interaction of the MOF's metal sites with the carbonyl group over the carbon-carbon double bond is believed to be responsible for this selectivity. nih.gov While direct studies on 2-(4,4-dimethylcyclohexyl)propanal (B6159916) are not extensively reported, the principles derived from the hydrogenation of other aldehydes suggest that MOF-based catalysts could offer a pathway for the selective reduction of the propanal moiety to the corresponding alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol.

Zirconium-based MOFs, like NU-1000, have been shown to catalyze olefin hydrogenation and isomerization. northwestern.edu The activation of hydrogen at the zirconium nodes and proximal ligands generates active hydride species that can participate in these transformations. northwestern.edu This suggests the potential for using such MOFs in the saturation of any unsaturation within the cyclohexyl ring of this compound derivatives or in isomerization reactions. Furthermore, MOFs can serve as scaffolds for catalytically active species, where the confinement effects within the MOF pores can enhance stability, selectivity, and activity. northwestern.edu

Table 1: Potential Applications of MOFs in the Catalysis of this compound and its Derivatives

| Catalyst Type | Potential Reaction | Substrate | Potential Product | Key Findings from Analogous Systems |

| Pt@MIL-101 | Selective Hydrogenation | This compound | 2-(4,4-Dimethylcyclohexyl)propan-1-ol | High selectivity for C=O hydrogenation over C=C in unsaturated aldehydes. nih.gov |

| Zr-MOF (e.g., NU-1000) | Hydrogenation/Isomerization | Unsaturated derivatives of this compound | Saturated or isomerized derivatives | Catalyzes olefin hydrogenation and isomerization via node-activated hydrogen. northwestern.edu |

| MOF-supported catalysts | Various transformations | This compound and derivatives | Alcohols, carboxylic acids, etc. | Confinement effects can enhance catalyst stability and selectivity. northwestern.edu |

Organocatalysis in Aldehyde Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, particularly for the transformation of aldehydes. Chiral secondary amines, such as proline and its derivatives, are widely used to activate aldehydes through the formation of enamine or iminium ion intermediates. nobelprize.orgyoutube.com

For a sterically hindered aldehyde like this compound, organocatalysis offers a promising strategy for enantioselective carbon-carbon bond formation. The formation of a chiral enamine from the aldehyde would allow for stereocontrolled reactions with various electrophiles. For instance, the direct asymmetric aldol (B89426) reaction of aliphatic aldehydes has been achieved with high diastereoselectivities and enantioselectivities using organocatalysts. emorychem.science This suggests that this compound could act as a nucleophile in reactions with other aldehydes or ketones to generate chiral β-hydroxy aldehyde derivatives.

Conversely, the formation of a chiral iminium ion from an α,β-unsaturated derivative of this compound would lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, facilitating reactions with nucleophiles. nobelprize.org This iminium activation strategy has been successfully employed in various reactions, including Friedel-Crafts alkylations and Michael additions. caltech.edu

Table 2: Potential Organocatalytic Transformations of this compound

| Catalyst Type | Activation Mode | Potential Reaction | Potential Product | Expected Outcome |

| Chiral Secondary Amine (e.g., Proline derivatives) | Enamine formation | Asymmetric Aldol Reaction | Chiral β-hydroxy aldehyde | High diastereo- and enantioselectivity. emorychem.science |

| Chiral Secondary Amine (e.g., MacMillan catalyst) | Iminium ion formation | Asymmetric Michael Addition | Chiral γ-functionalized aldehyde | High enantioselectivity. caltech.edu |

| Chiral Secondary Amine | Enamine formation | Asymmetric α-functionalization | Chiral α-substituted aldehyde | Enantioselective introduction of various functional groups. nih.gov |

Supported Catalysts for Hydrogenation and Oxidation Reactions

Supported metal catalysts are widely used in industrial processes due to their stability, ease of separation, and recyclability. Palladium supported on carbon (Pd/C) is a common catalyst for hydrogenation reactions.

In the context of this compound, Pd/C can be employed for the hydrogenation of the aldehyde group to the corresponding primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol. The selectivity of this reaction can be influenced by the reaction conditions and the nature of the support. For instance, in the hydrogenation of other aldehydes, the choice of support has been shown to affect the catalyst's activity and selectivity. researchgate.net Furthermore, supported palladium nanoparticles have been utilized in tandem reactions, such as hydrogenation-acetalization-hydrogenolysis of phenols, highlighting the versatility of these catalytic systems. nih.gov

For the oxidation of this compound to its corresponding carboxylic acid, 2-(4,4-dimethylcyclohexyl)propanoic acid, various supported catalysts can be considered. Supported metal catalysts, such as titania-supported vanadyl acetylacetonate (B107027) (VO(acac)₂), have been shown to efficiently catalyze the oxidation of both aromatic and aliphatic aldehydes in the presence of hydrogen peroxide. organic-chemistry.org N-heterocyclic carbene (NHC) catalysts supported on materials like MOFs have also been used for the aerobic oxidation of aldehydes to carboxylic acids. researchgate.net

Table 3: Supported Catalysts in Transformations of this compound

| Catalyst | Reaction | Potential Product | Key Findings from Analogous Systems |

| Pd/C | Hydrogenation | 2-(4,4-Dimethylcyclohexyl)propan-1-ol | Efficient for aldehyde reduction; selectivity can be tuned. researchgate.net |

| Pd/TiO₂ | Selective Hydrogenation | 2-(4,4-Dimethylcyclohexyl)propan-1-ol | Support can influence activity and selectivity. researchgate.net |

| VO(acac)₂/TiO₂ | Oxidation | 2-(4,4-Dimethylcyclohexyl)propanoic acid | Effective for aliphatic aldehyde oxidation with H₂O₂. organic-chemistry.org |

| MOF-Zn-NHC | Aerobic Oxidation | 2-(4,4-Dimethylcyclohexyl)propanoic acid | Heterogeneous NHC catalyst for aerobic oxidation. researchgate.net |

Ligand Design for Selective Catalysis

The design of chiral ligands is central to achieving high selectivity in transition metal-catalyzed asymmetric reactions. For transformations involving this compound and its derivatives, particularly those aiming to create new stereocenters, the choice of ligand is critical.

Chiral phosphine (B1218219) ligands are extensively used in asymmetric hydrogenation. sigmaaldrich.com Ligands such as those from the Chiral Quest toolbox have demonstrated high efficiency in the rhodium-catalyzed hydrogenation of various functionalized olefins, achieving excellent enantioselectivities. sigmaaldrich.com For the asymmetric hydrogenation of an unsaturated derivative of this compound, a well-designed chiral phosphine ligand could control the facial selectivity of hydrogen addition, leading to a specific enantiomer of the saturated product. The electronic and steric properties of the phosphine ligand can be tuned to optimize both reactivity and enantioselectivity.

In addition to hydrogenation, chiral ligands are crucial for other asymmetric transformations. For example, chiral phosphine-olefin bidentate ligands have been successfully applied in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to maleimides. organic-chemistry.orgnih.gov This suggests the possibility of using similar ligand types in the enantioselective addition of various nucleophiles to α,β-unsaturated derivatives of this compound. The development of new ligands, including those based on naturally available chiral scaffolds, continues to expand the scope of asymmetric catalysis. nih.gov

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is fundamental for optimizing existing processes and designing new, more efficient catalysts. For the transformations of this compound, several key mechanistic concepts are relevant.

In organocatalysis, the formation of iminium and enamine intermediates is a central theme. The reaction of a chiral secondary amine with the aldehyde leads to the formation of a chiral enamine, which then acts as a nucleophile. The stereochemical outcome is dictated by the conformation of the enamine and the transition state of its reaction with an electrophile. nobelprize.org Computational studies have been instrumental in elucidating these transition states and explaining the origins of stereoselectivity. nih.gov In the case of iminium catalysis, the chiral catalyst controls the facial accessibility of the α,β-unsaturated system to incoming nucleophiles. acs.org

In transition metal-catalyzed reactions, the catalytic cycle typically involves steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. For instance, in the hydrogenation of an unsaturated derivative of this compound using a rhodium-phosphine catalyst, the cycle would likely involve the coordination of the olefin, oxidative addition of hydrogen, migratory insertion of the olefin into a rhodium-hydride bond, and subsequent reductive elimination to yield the saturated product and regenerate the catalyst. The nature of the ligand plays a critical role in influencing the rates and selectivities of these individual steps.

Mechanistic studies on the oxidation of aldehydes have revealed different pathways depending on the catalyst and oxidant. For example, the oxidation of aldehydes with a manganese(III) iodosylbenzene complex has been shown to proceed through a rate-determining C-H bond activation at the formyl group via a hydride transfer mechanism. acs.org Understanding such details is crucial for developing selective oxidation methods for complex molecules like this compound.

Synthesis and Reactivity of Derivatives and Analogues of 2 4,4 Dimethylcyclohexyl Propanal

Synthesis of Homologues and Isomers

The synthesis of homologues and isomers of 2-(4,4-dimethylcyclohexyl)propanal (B6159916) allows for a systematic investigation of structure-property relationships. Homologues, differing by one or more methylene (B1212753) units, and isomers, with varied arrangements of the substituents, can exhibit distinct physical, chemical, and biological properties.

Homologation:

Homologation of the alkyl chain can be achieved through various established synthetic methodologies. For instance, the Arndt-Eistert synthesis could be employed, starting from the corresponding carboxylic acid, 4,4-dimethylcyclohexylacetic acid. This multi-step process involves conversion of the acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone, and subsequent Wolff rearrangement to yield the one-carbon homologated ester, which can then be reduced and oxidized to the desired aldehyde.

A more direct approach involves the Wittig reaction on a suitable precursor, such as 4,4-dimethylcyclohexanecarbaldehyde. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com Reaction with a one-carbon Wittig reagent like methoxymethylenetriphenylphosphine, followed by hydrolysis of the resulting enol ether, would yield the next higher homologue, 2-(4,4-dimethylcyclohexyl)acetaldehyde. Iterative applications of such homologation strategies can provide a series of aldehydes with varying chain lengths.

Isomer Synthesis:

The synthesis of constitutional isomers, such as those with different substitution patterns on the cyclohexane (B81311) ring (e.g., 3,3-dimethyl or 2,2-dimethyl), would necessitate starting from the correspondingly substituted cyclohexanone (B45756) or cyclohexanecarboxylic acid precursors.

Stereoisomers of this compound, which contains a chiral center at the C2 position of the propanal chain, can be prepared using asymmetric synthesis methodologies. For instance, the asymmetric hydrogenation of a corresponding α,β-unsaturated aldehyde, 2-(4,4-dimethylcyclohexylidene)propanal, using a chiral catalyst could provide access to enantiomerically enriched (R)- or (S)-2-(4,4-dimethylcyclohexyl)propanal. A similar strategy has been successfully employed in the synthesis of chiral fragrance aldehydes like Lilial®. google.com

Functionalization of the Cyclohexyl Ring

Introducing functional groups onto the cyclohexyl ring of this compound can significantly alter its polarity and reactivity, opening avenues for further derivatization.

Direct functionalization of the saturated cyclohexane ring is often challenging due to the inertness of C-H bonds. However, modern catalytic methods offer potential solutions. For instance, selective C-H oxidation or halogenation at positions remote from the existing substituents might be achievable using specialized catalysts.

A more common and predictable approach involves starting with a pre-functionalized cyclohexane precursor. For example, using 4-hydroxy-4-methylcyclohexanone (B91476) as a starting material would allow for the introduction of a hydroxyl group. Subsequent steps to build the propanal side chain would then lead to a hydroxylated analogue.

Another strategy is to utilize a cyclohexene (B86901) precursor, such as 4,4-dimethylcyclohex-1-ene. The double bond serves as a handle for a variety of functionalization reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce oxygen-containing functionalities. Subsequent elaboration of the side chain would then yield the desired functionalized propanal derivatives.

Modifications at the Propanal Side Chain

The propanal side chain is a versatile functional group that can undergo a wide array of chemical transformations, leading to a diverse range of derivatives.

Oxidation and Reduction:

The aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, 2-(4,4-dimethylcyclohexyl)propanoic acid, using common oxidizing agents such as potassium permanganate (B83412) or Jones reagent. passmyexams.co.uksavemyexams.comphysicsandmathstutor.comphysicsandmathstutor.com Conversely, reduction of the aldehyde to the primary alcohol, 2-(4,4-dimethylcyclohexyl)propan-1-ol, can be achieved with high selectivity using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. passmyexams.co.uk

Carbon-Carbon Bond Formation:

The α-carbon of the propanal side chain is susceptible to deprotonation, forming an enolate that can participate in various carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation: Reaction of this compound with another aldehyde or ketone under basic or acidic conditions can lead to the formation of α,β-unsaturated aldehydes or β-hydroxy aldehydes, respectively.

Wittig Reaction: The aldehyde can be converted to a variety of alkenes through the Wittig reaction. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com By choosing the appropriate phosphorane, a wide range of substituents can be introduced at the terminus of the propanal chain.

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the aldehyde carbonyl will generate secondary alcohols with a new alkyl, aryl, or vinyl group attached to the former carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.comchemguide.co.uklibretexts.orgyoutube.com

Table 1: Potential Modifications at the Propanal Side Chain

| Reaction | Reagents | Product Functional Group |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Aldehyde or α,β-Unsaturated Aldehyde |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Grignard Reaction | RMgX | Secondary Alcohol |

Exploration of New Chemical Space Based on the Core Structure

The this compound scaffold can serve as a starting point for the synthesis of entirely new classes of compounds by incorporating different ring systems or functional group arrays. This exploration of new chemical space is crucial for discovering molecules with novel applications.

One approach is to utilize the existing functional groups to build new rings. For example, the propanal side chain can be a precursor for the synthesis of heterocyclic compounds. Condensation of the aldehyde with a hydrazine (B178648) derivative could yield a pyrazoline, while reaction with a hydroxylamine (B1172632) would give an oxime, which could be further cyclized.

Another strategy involves "scaffold hopping," where the 4,4-dimethylcyclohexyl core is replaced by other cyclic or acyclic moieties while retaining the 2-methylpropanal side chain. This can lead to the discovery of compounds with similar biological activities but different physicochemical properties. For instance, replacing the cyclohexane with a cyclopentane (B165970) or a cycloheptane (B1346806) ring would generate new analogues.

Furthermore, the principles of medicinal chemistry, such as isosteric replacement, can be applied. For example, one of the methyl groups at the 4-position of the cyclohexane ring could be replaced with other small alkyl groups or a cyclopropyl (B3062369) group to fine-tune the steric and electronic properties of the molecule.

Tandem Reactions and Cascade Sequences for Derivative Formation

Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. rsc.orgrsc.orgresearchgate.net These reactions are particularly valuable for the rapid construction of complex molecules from simple precursors, often with high atom economy and reduced waste generation.

For the synthesis of derivatives of this compound, several tandem strategies can be envisioned. A prominent example is the tandem hydroformylation-acetalization of a suitable alkene precursor. Starting with 1-vinyl-4,4-dimethylcyclohexane, a one-pot reaction using a rhodium catalyst in the presence of an alcohol could directly yield the corresponding acetal (B89532) of this compound. This approach is well-documented in the synthesis of fragrance compounds.

Another potential cascade reaction could involve an initial Michael addition to an α,β-unsaturated aldehyde precursor, followed by an intramolecular aldol condensation to form a bicyclic system. The specific design of the starting materials and reaction conditions would dictate the final structure of the complex derivative.

The development of novel chemo-enzymatic cascades also presents a green and efficient route to aldehyde synthesis. rsc.orgrsc.orgresearchgate.net For example, a sequence involving an enzymatic oxidation followed by other transformations could lead to functionalized derivatives under mild conditions.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Strategies for Accessing Stereoisomers

The synthesis of specific stereoisomers of 2-(4,4-dimethylcyclohexyl)propanal (B6159916) is a significant area of research, driven by the fact that different stereoisomers can exhibit distinct biological activities and material properties. Current research is focused on developing highly selective and efficient synthetic routes.